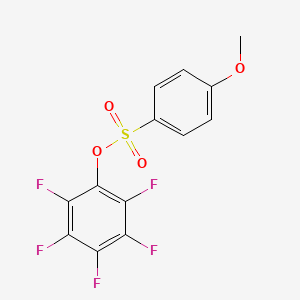

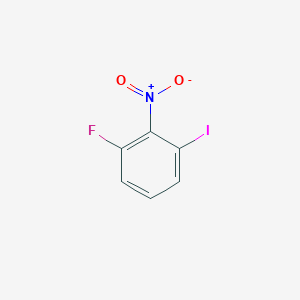

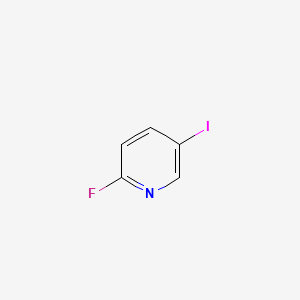

![molecular formula C7H4ClNOS B1304945 2-Chlorbenzo[d]thiazol-4-ol CAS No. 71501-29-6](/img/structure/B1304945.png)

2-Chlorbenzo[d]thiazol-4-ol

Übersicht

Beschreibung

2-Chlorobenzothiazol-4-ol is a chemical compound that is part of the benzothiazole family, which is known for its heterocyclic structure containing both sulfur and nitrogen atoms within a fused benzene ring. This family of compounds is of significant interest due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of 2-Chlorobenzothiazol-4-ol derivatives can be achieved through various methods. One approach involves the use of thiophosgene in a one-step synthesis of 2-chloroquinazolin-4-ols and analogous bicycles from 2-aminoamides, which includes aminothioamides, amino acids, and fused heterocycle derivatives . Another method for synthesizing 2-chlorobenzothiazoles involves a switchable and scalable C-N coupling protocol with primary amines under transition-metal-free and solvent-free conditions . Additionally, 2-Chloro-6-chloromethylbenzothiazole, a related compound, can be synthesized from ethyl 4-aminobenzonic via a multi-step process including cyclization, diazotization, bromination, substitution, reduction, and chlorination . Furthermore, a technological method using sulphone chloride as a chlorinating agent has been introduced for synthesizing 2-chlorobenzothiazole .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-chloro-5H-1,2,3-dithiazol-5-one and its polymorphs, has been analyzed, revealing planar five-membered S,N-rich heterocycles with tight solid-state packing attributed to a rich network of short intermolecular electrostatic contacts . Although not directly about 2-Chlorobenzothiazol-4-ol, this information provides insight into the structural characteristics of similar heterocyclic compounds.

Chemical Reactions Analysis

2-Chlorobenzothiazoles can undergo various chemical reactions, including C-N coupling with primary amines. The selectivity of this reaction can be switched from mono- to di-heteroarylation by introducing an appropriate amount of NaH . This showcases the compound's versatility in forming different chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chlorobenzothiazol-4-ol derivatives are not directly detailed in the provided papers. However, the related compounds demonstrate significant reactivity and stability, as evidenced by their use in various synthesis protocols and their solid-state packing characteristics . These properties are crucial for their applications in chemical synthesis and potential use in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

Antitumor- und Entzündungshemmende Mittel

Benzothiazol-Derivate, einschließlich 2-Chlorbenzo[d]thiazol-4-ol, wurden auf ihr Potenzial als Antitumor- und Entzündungshemmende Mittel untersucht. In einer Studie wurden neuartige Benzothiazol-Verbindungen synthetisiert und ihre Auswirkungen auf die Proliferation von Krebszellen, die Aktivität entzündungsfördernder Faktoren und die Zellmigration bewertet. Eine Verbindung zeigte insbesondere eine signifikante Hemmung des Wachstums von Krebszellen und eine verminderte Aktivität der Entzündungsfaktoren IL-6 und TNF-α .

Antidepressive und Antikonvulsive Wirkungen

Die Forschung hat auch die antidepressiven und antikonvulsiven Wirkungen von Benzothiazol-Derivaten untersucht. In einer Studie wurden Derivate synthetisiert und getestet, wobei vielversprechende Ergebnisse in der Reduzierung der Immobilitätsdauer in einem Zwangsschwimmen-Test gezeigt wurden, was auf eine potenzielle antidepressive Aktivität hindeutet. Zusätzlich zeigten einige Derivate antikonvulsive Wirkungen, vergleichbar mit Phenobarbital oder Valproat .

Wirkmechanismus

Target of Action

2-Chlorobenzo[d]thiazol-4-ol, also known as 2-chloro-4-hydroxybenzothiazole or 2-Chlorobenzothiazol-4-ol, is a derivative of thiazole, a class of compounds known for their diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory drugs Thiazole derivatives have been shown to have significant anti-inflammatory and analgesic activities .

Mode of Action

It is known that the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (nsaids), which include some thiazole derivatives, is mediated chiefly through inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .

Biochemical Pathways

Thiazole derivatives have been shown to inhibit the cyclo-oxygenase pathway, which is involved in the biosynthesis of prostaglandins . Prostaglandins play a key role in the inflammatory response, and their inhibition leads to anti-inflammatory effects .

Result of Action

Thiazole derivatives have been shown to have significant anti-inflammatory and analgesic activities .

Safety and Hazards

Zukünftige Richtungen

Recent research has focused on the synthesis of new benzothiazole-based compounds for potential therapeutic applications . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . Future research may continue to explore the synthesis of 2-arylbenzothiazoles through different synthetic pathways .

Eigenschaften

IUPAC Name |

2-chloro-1,3-benzothiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGBAVVCBYGVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20991966 | |

| Record name | 2-Chloro-1,3-benzothiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71501-29-6 | |

| Record name | 2-Chloro-4-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzothiazol-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-benzothiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzothiazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

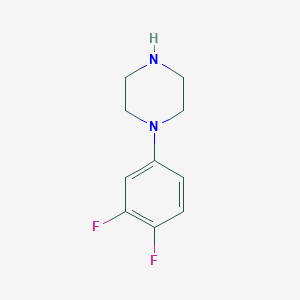

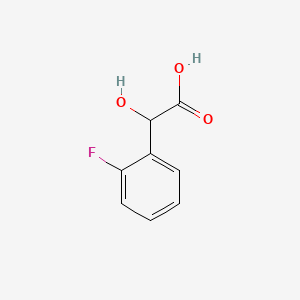

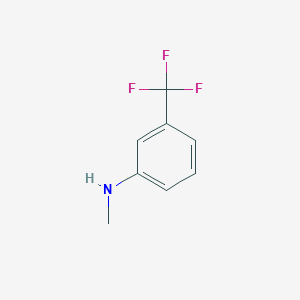

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)